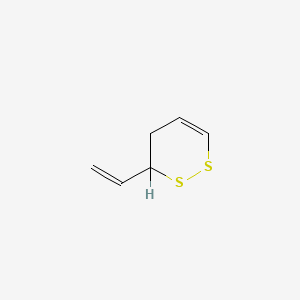

3-Vinyl-4H-1,2-dithiin

描述

3-Vinyl-4H-1,2-dithiin is an organosulfur compound that is primarily derived from garlic (Allium sativum). It is one of the volatile compounds formed during the breakdown of allicin, a major sulfur-containing compound in garlic. This compound is known for its potential health benefits and is a subject of interest in various scientific research fields .

准备方法

Synthetic Routes and Reaction Conditions

3-Vinyl-4H-1,2-dithiin is typically formed through the decomposition of allicin. When garlic is crushed, the enzyme alliinase is released, converting alliin into allicin. Allicin then decomposes into 2-propenesulfenic acid and thioacrolein, which undergoes a Diels-Alder reaction to form this compound .

Industrial Production Methods

In industrial settings, this compound can be extracted from garlic oil macerates. The extraction process involves incubating crushed garlic in oil, which facilitates the formation of vinyldithiins. Optimized conditions for extraction include using Spanish garlic, olive or sunflower oil, and maintaining a temperature of 37°C for 6 hours. Microwave irradiation can significantly increase the yield of vinyldithiins .

化学反应分析

Types of Reactions

3-Vinyl-4H-1,2-dithiin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted organosulfur compounds.

科学研究应用

Health Benefits

Cardiovascular Health

Research indicates that vinyldithiins, including 3-vinyl-4H-1,2-dithiin, may play a role in cardiovascular health. They are believed to reduce platelet aggregation, which can lower the risk of myocardial infarction and ischemic strokes. The mechanism involves the release of hydrogen sulfide through hydrolysis, which has cardioprotective effects during ischemia by reducing cellular metabolism rates .

Antioxidant Properties

Vinyldithiins are known for their antioxidant capabilities, helping to mitigate oxidative stress. This property is significant in protecting against various diseases associated with oxidative damage, including certain cancers .

Cancer Prevention

Consumption of garlic and its derivatives, including this compound, has been linked to a decreased risk of gastric and colon cancers. Studies suggest that these compounds may inhibit lipid hydroperoxide formation in low-density lipoprotein, thereby contributing to cancer prevention strategies .

Antimicrobial Activity

While this compound exhibits some antimicrobial properties, it is less effective compared to other garlic compounds like allicin. However, it is involved in the broader spectrum of antimicrobial activities attributed to garlic extracts. Notably, it has been studied for its potential against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer .

Biocompatible Polymers

A notable application of this compound is in the development of biocompatible polymers. A copolymer of 2-vinyl-4H-1,2-dithiin and N-vinylpyrrolidone has been patented for its antithrombogenic (antithrombotic) and antibiotic properties. This application highlights the compound's potential in medical materials and drug delivery systems .

Data Table: Summary of Applications

Case Studies

Case Study: Cardiovascular Effects

A study examining the effects of garlic-derived compounds on cardiovascular health found that individuals consuming garlic exhibited lower rates of cardiovascular diseases. The presence of vinyldithiins was noted as a contributing factor due to their ability to reduce platelet aggregation and enhance endothelial function .

Case Study: Cancer Risk Reduction

In a case-control study conducted in Italy, researchers analyzed dietary habits related to garlic consumption and found a significant inverse correlation between garlic intake and the incidence of gastric cancer. The study highlighted the role of organosulfur compounds like this compound in cancer prevention strategies .

作用机制

3-Vinyl-4H-1,2-dithiin exerts its effects through various molecular pathways:

相似化合物的比较

Similar Compounds

2-Vinyl-4H-1,3-dithiin: Another vinyldithiin isomer formed from garlic.

Allicin: The precursor to vinyldithiins, known for its antimicrobial properties.

Ajoene: Another organosulfur compound from garlic with antithrombotic properties.

Uniqueness

3-Vinyl-4H-1,2-dithiin is unique due to its specific formation pathway and its potent biological activities, particularly in inhibiting adipogenesis and providing cardiovascular benefits .

生物活性

3-Vinyl-4H-1,2-dithiin is an organosulfur compound derived from garlic (Allium sativum), specifically formed through the breakdown of allicin. It belongs to a class of compounds known as vinyldithiins, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, cardiovascular benefits, and potential anticancer effects.

Chemical Structure and Formation

This compound has the molecular formula and is formed during the decomposition of allicin in garlic. The formation process involves the Diels-Alder reaction of thioacrolein, a precursor produced from allicin when garlic is crushed and exposed to oil or organic solvents .

Structure

- Molecular Formula :

- IUPAC Name : 3-ethenyl-3,4-dihydrodithiine

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that it can inhibit lipid hydroperoxide (LOOH) formation in human low-density lipoprotein (LDL), thereby reducing oxidative stress . This antioxidant effect is crucial for protecting cells from damage caused by free radicals.

Cardiovascular Benefits

The compound has been studied for its potential cardiovascular benefits. It has shown the ability to reduce platelet aggregation, which may lower the risk of myocardial infarction and ischemic stroke . Additionally, it is believed that this compound can release hydrogen sulfide (H₂S) in small amounts, contributing to its cardioprotective effects by acting as an endogenous signaling molecule that modulates vascular function .

Anti-Cancer Potential

Ingestion of garlic and its derivatives, including this compound, has been associated with a decreased risk of certain cancers, particularly gastric and colon cancers. The compound's ability to reduce oxidative stress and modulate cellular signaling pathways may play a role in its anticancer properties .

Study on Antioxidant Activity

A study conducted on various organosulfur compounds derived from garlic demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in vitro. The results indicated a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls.

Cardiovascular Health Research

A clinical trial involving participants consuming garlic supplements containing vinyldithiins showed a marked decrease in platelet aggregation compared to those on a placebo. This suggests that regular intake of garlic-derived compounds may provide protective cardiovascular effects.

Cancer Risk Reduction

Epidemiological studies have linked high garlic consumption with lower incidences of specific cancers. The presence of vinyldithiins like this compound in the diet was correlated with reduced tumor growth rates in animal models.

Summary Table of Biological Activities

属性

IUPAC Name |

3-ethenyl-3,4-dihydrodithiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c1-2-6-4-3-5-7-8-6/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHCAGKOLUBCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC=CSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978072 | |

| Record name | 3-Vinyl-4H-1,2-dithiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62488-53-3 | |

| Record name | 3-Vinyl-4H-1,2-dithiin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062488533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Vinyl-4H-1,2-dithiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。